molecular formula C8H7ClO B056668 4-Chloro-2-methylbenzaldehyde CAS No. 40137-29-9

4-Chloro-2-methylbenzaldehyde

Cat. No.: B056668
CAS No.: 40137-29-9
M. Wt: 154.59 g/mol
InChI Key: YLXSEAVHGJWSTK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its use in various chemical syntheses and industrial applications .

Scientific Research Applications

4-Chloro-2-methylbenzaldehyde is utilized in various scientific research applications:

Safety and Hazards

4-Chloro-2-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

4-Chloro-2-methylbenzaldehyde, an aromatic compound, primarily targets organic molecules with nucleophilic sites. These targets include amines, alcohols, and thiols, which can undergo nucleophilic addition reactions with the aldehyde group .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic addition. The aldehyde group (C=O) in this compound is electrophilic, attracting nucleophiles. For instance, in the presence of amines, it can form imines . The chlorine atom on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Biochemical Pathways

The reaction of this compound with amines to form imines is a key step in many biochemical pathways. These imines can further react to form other compounds, affecting various downstream effects. For example, they can participate in the formation of Schiff bases, which are involved in many biological processes .

Pharmacokinetics

Its metabolism and excretion would largely depend on its interactions with various enzymes in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical context. In general, its ability to form imines can lead to the modification of biomolecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, the rate of its reaction with amines can be affected by the pH of the environment .

Preparation Methods

4-Chloro-2-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methylbenzaldehyde using chlorine gas in the presence of a catalyst. Another method includes the Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by oxidation . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Chloro-2-methylbenzaldehyde can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in reactivity and applications, highlighting the uniqueness of this compound in specific reactions and uses.

Properties

IUPAC Name

4-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSEAVHGJWSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373989
Record name 4-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-29-9
Record name 4-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40137-29-9
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Synthesis routes and methods I

Procedure details

To a stirred −78° C. solution of 4-chloro-2-methylbenzonitrile (5.00 g, 32.98 mmol) in Et2O (190 mL) was added 1 M DIBAL in THF (66.0 mL) over 10 min. After 5 h additional 1M DIBAL in THF (3.30 mL) was added dropwise and the solution was stirred for 1 hour. The reaction was quenched with water followed by concentrated H2SO4 and stirred at ambient temperature for 16 h. The solution was extracted into Et2O, dried (Na2SO4) and reduced in vacuo. 4-Chloro-2-methylbenzaldehyde was isolated as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 2.59 (s, 3H), 7.19 (s, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.66 (d, J=8.2 Hz, 1H), 10.15 (s, 1H).
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5 g
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexane (30.4 ml, 2.5M) was added dropwise with stirring under nitrogen to a solution of N,N,N'-trimethylethylenediamine (7.9 g) in dry THF (150 ml) at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then 4-chlorobenzaldehyde (10.0 g) was added dropwise at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then more n-butyllithium in hexane (85.4 ml, 2.5M) was added dropwise at -15° C. The mixture was stirred at -23° C. for 3 hours, cooled to -40° C. and iodomethane (60.6 g) added at -40° to -20° C. After the addition, the mixture was stirred at -40° C. for 5 minutes and then allowed to warm up to ambient temperature and then stirred at that temperature for 30 minutes. The mixture was carefully poured into ice cold 10% hydrochloric acid (2 1) and left standing for 64 hours. The mixture was extracted with diethyl ether to give an oil which was distilled twice under vacuum to give 4-chloro-2-methylbenzaldehyde, b.p. 105°-110° (15 mmHg) which was sufficiently pure for synthetic use in Example 40.
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150 mL
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10 g
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85.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methylbenzaldehyde
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4-Chloro-2-methylbenzaldehyde
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4-Chloro-2-methylbenzaldehyde
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